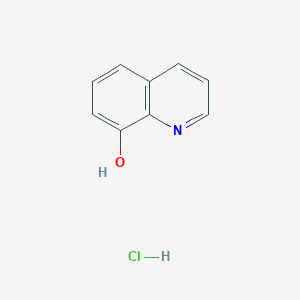

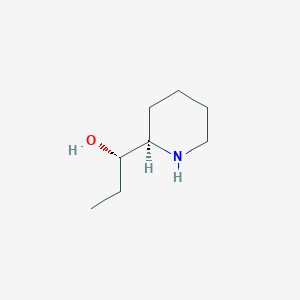

Thiophen-2-ol

概要

説明

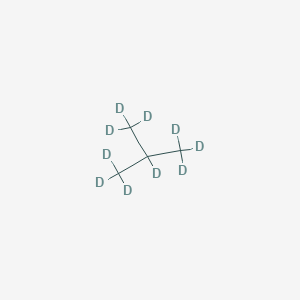

Thiophen-2-ol is a sulfur-containing heterocyclic compound that is part of the thiophene family. Thiophenes are known for their aromaticity and are structurally similar to benzene, with a sulfur atom replacing one of the CH groups in the benzene ring. The presence of sulfur significantly alters the electronic properties of the molecule, making thiophenes and their derivatives interesting for various applications, including materials science and organic electronics.

Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions, as seen in the synthesis of oligo(thienylfuran) dimer and trimer through repetitive Stille coupling reactions . Similarly, the synthesis of 2-phenylthieno[3,4-b]thiophene was achieved in two steps from 3,4-dibromothiophene and phenylacetylene . These methods highlight the versatility of thiophene chemistry in creating complex molecules with varied electronic properties.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite diverse. For instance, crystallographic studies of thiophene/phenylene co-oligomers revealed different molecular shapes such as straight, bent, or zigzag, which can influence the optical characteristics of these compounds . The crystal structures of butterfly-shaped thieno[3,2-b]thiophene oligomers also showed variations in conformation, which can be tuned by substituents and conjugation length . These structural variations are crucial as they directly affect the electronic and optical properties of the materials.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electropolymerization, which can lead to conductive polymers with low band gaps . The reactivity of thiophene oligomers can be adjusted by modifying the backbone or side groups, as demonstrated by the synthesis of 2-aryl-2H-benzotriazole-based thiophene oligomers . These modifications can have a significant impact on the electronic properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the linear and nonlinear optical properties of thiophene/phenylene-based oligomers and polymers have been studied, showing strong absorption in the UV-visible region and considerable two-photon absorption, which is ideal for nonlinear optics applications . The mesogenic and spectroscopic properties of 2,5-disubstituted thiophene derivatives have also been investigated, revealing that the structure can dictate the presence of liquid crystal properties and influence absorption and emission spectra .

科学的研究の応用

-

Medicinal Chemistry

- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Thiophene derivatives show a variety of properties and applications. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Natural Products

- Thiophenes are characteristic secondary metabolites derived from plants belonging to the family Asteraceae .

- These naturally occurring thiophenes are generally composed of one to five thiophene rings that are coupled together through their α-carbons, and carry alkyl chains on their free ortho-positions .

- They possess a wide range of biological properties, such as antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic and anticancer activities .

-

Pharmaceuticals

- Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions .

- They exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

-

Petroleum Industry

-

Corrosion Inhibitors

-

Electronic and Optoelectronic Applications

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers have shown promising results for electronic and optoelectronic applications .

- These polymers are synthesized using nickel and palladium-based catalytic systems .

- They exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

-

Synthesis of Novel Thiophene Derivatives

-

Organic Semiconductors and Field-Effect Transistors

Safety And Hazards

While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.

特性

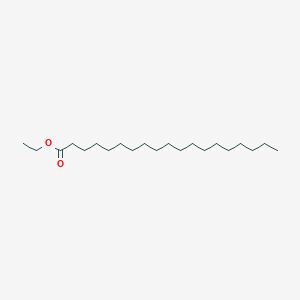

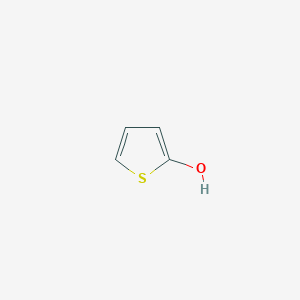

IUPAC Name |

thiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMPOCLULGAHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447920 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-2-ol | |

CAS RN |

17236-58-7 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。